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Introduction

In modern electronic packaging, the reliability of solder joints is paramount. The formation of
intermetallic compounds (IMCs) at the interface between the solder and the substrate is a
critical phenomenon that governs the mechanical and electrical integrity of these joints. Among
various IMCs, nickel-tin (Ni-Sn) compounds, particularly NizSnas, are fundamental to the
performance of solder joints on nickel-based under bump metallization (UBM). This technical
guide provides a comprehensive overview of the core principles governing the initial nucleation
and growth of Ni-Sn IMCs, with a primary focus on the NisSna phase, which is the first to form
during interfacial reactions. This document is intended for materials scientists, researchers, and
engineers working in electronics manufacturing and reliability.

Thermodynamic Principles and Phase Formation

The interaction between nickel (Ni) and tin (Sn) is characterized by the formation of several
stable intermetallic compounds, including NisSn, NizSnz, and NizSna.[1][2] During the initial
stages of both liquid-state (soldering) and solid-state (aging) reactions, the NizSna phase is
consistently observed as the first and primary reaction product at the Ni/Sn interface.[2][3][4]
The formation of other phases, such as NisSnz, typically occurs only after longer reaction times,
at higher temperatures, or once the available tin is significantly depleted.[3][5] The initial
reaction is driven by the reduction in Gibbs free energy when forming the intermetallic
compound from the elemental constituents.
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The sequence of phase formation can be understood through the Ni-Sn binary phase diagram
and the kinetics of atomic diffusion. The high concentration of Sn at the interface initially favors
the formation of the most tin-rich stable compound, which is NizSna.
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Fig. 1: Ni-Sn Interfacial Reaction Pathway.

Nucleation of NizSna

Nucleation is the initial step in the formation of a new phase and can occur homogeneously
within a phase or heterogeneously at interfaces.[6] In the Ni-Sn system, the formation of NizSna
is a process of heterogeneous nucleation, occurring at the interface between the nickel
substrate and the tin solder.[7]

The process begins with the diffusion of Sn atoms to the Ni surface and Ni atoms into the
molten or solid Sn. This creates a supersaturated region at the interface, providing the driving
force for nucleation. The fracture and creation of fresh, highly reactive surfaces during
processes like mechanical alloying can also initiate this solid-state reaction.[8] Once nucleated,
these initial grains grow rapidly, especially in liquid solder, until they coalesce to form a
continuous, often scallop-shaped, layer.[7]

Growth Kinetics of NizSns
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Once a continuous layer of NisSna is formed, its subsequent growth is typically governed by the
diffusion of atoms through the existing IMC layer. The thickness of the IMC layer (x) as a
function of time (t) can be described by the power-law relationship:

X = ktn

where k is the growth rate constant and n is the time exponent. The value of n provides insight
into the rate-limiting mechanism of the growth process.

 Diffusion-Controlled Growth (n = 0.5): A time exponent of approximately 0.5 indicates that the
growth is controlled by bulk diffusion through the IMC layer, following a parabolic growth law.
This is a common observation in solid-state aging.[1][7]

o Grain Boundary Diffusion or Interface Reaction Control (n < 0.5): Values of n less than 0.5
can suggest that grain boundary diffusion is a significant contributor or that the interfacial
reaction plays a role.

e Ripening/Coarsening Dominated Growth (n = 0.33): In liquid-state reactions, a time exponent
of around 1/3 is often observed, which is associated with a ripening mechanism where larger
grains grow at the expense of smaller ones.[9][10]

The growth rate constant, k, is highly dependent on temperature and follows the Arrhenius
relationship:

k = ko exp(-Ea / RT)

where ko is a pre-exponential factor, Ea is the apparent activation energy for growth, R is the
gas constant, and T is the absolute temperature. A lower activation energy implies a faster
growth rate at a given temperature.

Quantitative Data

The growth kinetics of NisSn4 have been investigated under various conditions. The following
tables summarize key quantitative data from the literature.
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Apparent

Aging Temperature

Solder System °C) Activation Energy Reference
(Ea) (kd/mol)

Sn-3.5Ag / Ni 150 - 200 16 [7]
Sn-3.5Ag / Ni-P 100 - 170 49 [1]

Sn-Ag / Ni 150 - 220 104 [1]

Sn-Pb / Ni/Pd Solid-State 37.6 [11]

EP-Ni UBM Reflow 25 [1]

EL-Ni UBM Reflow 38 [1]

Table 1: Apparent Activation Energies for NizSna Growth.

) Growth
. Time Exponent )
Solder System  Reaction Type Mechanism Reference
(n) .
Indicated
) ) Bulk Diffusion-
Sn-3.5Ag / Ni Solid-State ~0.5 [7]
Controlled
) ) Diffusion-
Sn-3.5Ag / Ni-P Solid-State ~04 [1]
Controlled
Liquid Sn-Pb / o Ripening /
) Liquid-State >3 i [11]
Ni/Pd Coarsening

Table 2: Reported Growth Exponents (n) for NizSna.

Factors Influencing Nucleation and Growth

Several experimental and material parameters significantly influence the formation and growth

of NizSn4 IMCs.

o Temperature: As the primary driver for diffusion, higher temperatures (both during liquid

reflow and solid-state aging) exponentially increase the growth rate of the IMC layer.[7][11]
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o Time: The thickness of the IMC layer increases with reaction time, as described by the
power-law kinetics.[7]

e Substrate Type: The nature of the nickel substrate plays a crucial role. Electroless Nickel-
Phosphorus (Ni-P) substrates often lead to the formation of a P-rich layer (e.g., NisP)
between the NisSn4 and the substrate.[1][2] The IMC growth rate can be different on pure Ni
versus Ni-P substrates.[9]

o Solder Composition: Alloying elements in the solder can affect the reaction. For instance, the
presence of copper can lead to the formation of ternary (Cu,Ni)eSns compounds instead of or
in addition to NizSna.[12][13]
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Fig. 2: Key Factors Influencing Ni-Sn IMC Growth.

Experimental Protocols

The study of Ni-Sn IMC nucleation and growth involves a standardized set of experimental
procedures designed to create and analyze the interfacial microstructure.

Sample Preparation

» Substrate Preparation: A base material, often copper (Cu), is prepared. A nickel layer is then
deposited onto the Cu. This can be done via electroplating (for pure Ni) or electroless plating
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(for Ni-P). A thin gold (Au) flash layer is often added to prevent Ni oxidation and improve
solderability.[12]

o Solder Application: A specific solder alloy (e.g., Sn-3.5Ag) is placed onto the prepared
substrate, often in the form of solder paste or a preform. Flux is applied to remove oxides
and facilitate wetting.

Interfacial Reaction

 Liquid-State Reaction (Reflow): The sample assembly is heated in a reflow oven to a
temperature above the solder's melting point (e.g., 240-250°C for Sn-Ag solders).[7] The
sample is held at this peak temperature for a specific duration (e.g., 0.5 to 20 minutes) to
allow the interfacial reaction to occur.[1][7]

o Solid-State Aging: After an initial reflow to form the joint, samples are aged in a furnace at a
constant temperature below the solder's melting point (e.g., 150-200°C).[7] The aging is
carried out for extended periods, ranging from hours to thousands of hours, to study the
solid-state growth of the IMC.[5][7]

Characterization and Analysis

o Cross-Sectioning: The samples are mounted in epoxy, sectioned, and metallographically
polished to reveal a cross-section of the solder/substrate interface.

e Microstructural Analysis: A Scanning Electron Microscope (SEM) is used to image the
interface at high magnification. This allows for the measurement of the IMC layer thickness
and observation of its morphology (e.g., scallop-like, planar).[7]

o Compositional Analysis: Energy Dispersive X-ray Spectroscopy (EDX), often coupled with
SEM, is used to identify the elemental composition of the different phases at the interface,
confirming the presence of NizSn4 and other compounds.[7]

» Phase Identification: For more precise phase identification, X-ray Diffraction (XRD) can be
performed on the samples.[14]
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Fig. 3: Typical Experimental Workflow for IMC Growth Studies.

Conclusion

The initial nucleation and growth of NizSna are fundamental processes that dictate the
formation and evolution of the interface in Ni-Sn solder systems. The formation begins with
heterogeneous nucleation at the Ni/Sn interface, followed by a growth phase that is typically
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controlled by atomic diffusion. The kinetics of this growth are well-described by a power-law
relationship, with the rate being highly sensitive to temperature, time, and the specific materials
used. A thorough understanding of these mechanisms, supported by quantitative data and
standardized experimental protocols, is essential for designing and manufacturing reliable
electronic interconnections.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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